molecular formula C23H24ClNO3 B3901172 3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 5941-59-3

3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B3901172
CAS No.: 5941-59-3
M. Wt: 397.9 g/mol
InChI Key: LBDVSYMOKHTHGD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a chromen-4-one backbone, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a piperidine ring, which is a common motif in many drugs and natural products . The presence of a chlorophenyl group indicates that this compound may have interesting biological activities, as chlorophenyl groups are often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The chromen-4-one backbone is a fused ring system, which can confer rigidity to the molecule and influence its interactions with biological targets . The piperidine ring is a saturated six-membered ring, which can adopt a chair conformation and may be involved in hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl group in the chromen-4-one backbone could potentially undergo nucleophilic addition reactions. The piperidine nitrogen could act as a base or nucleophile, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a carbonyl group and a nitrogen atom could potentially allow for hydrogen bonding, which could influence its solubility and stability .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its potential therapeutic effects .

Properties

IUPAC Name

3-(4-chlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO3/c1-2-17-5-3-4-12-25(17)13-19-21(26)11-10-18-22(27)20(14-28-23(18)19)15-6-8-16(24)9-7-15/h6-11,14,17,26H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDVSYMOKHTHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417245
Record name BAS 01220959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5941-59-3
Record name BAS 01220959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one
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3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one
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3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one
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3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one
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3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one
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3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one

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